Defenuron

Description

Properties

IUPAC Name |

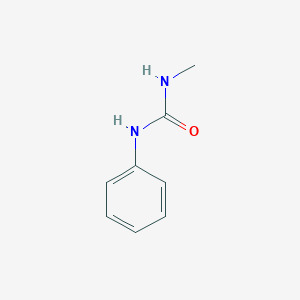

1-methyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBHGDSDVWCPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074416 | |

| Record name | N-Methyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-36-9 | |

| Record name | N-Methyl-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Defenuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11YB479454 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Research-Scale Synthesis of 1-methyl-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of 1-methyl-3-phenylurea, a valuable compound in chemical research and a potential building block in drug discovery. This document outlines a reliable synthetic route, detailed experimental procedures, and key characterization data to ensure reproducible and efficient laboratory-scale production.

Overview of Synthesis

The most direct and widely employed method for the synthesis of 1-methyl-3-phenylurea is the nucleophilic addition of an amine to an isocyanate. Two primary pathways are viable for this synthesis:

-

Route A: The reaction of aniline (B41778) with methyl isocyanate.

-

Route B: The reaction of methylamine (B109427) with phenyl isocyanate.

This guide will focus on Route A , as it utilizes aniline, a liquid that is generally easier to handle in a laboratory setting than gaseous methylamine. The reaction is typically high-yielding and proceeds readily at or below room temperature.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1-methyl-3-phenylurea is presented below. This data is crucial for the identification and characterization of the synthesized product.

| Property | Value |

| Chemical Name | 1-methyl-3-phenylurea |

| Synonyms | N-Methyl-N'-phenylurea, Defenuron |

| CAS Number | 1007-36-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 150-155 °C[2][3] |

| Solubility | Moderately soluble in ethanol (B145695) and acetone; sparingly soluble in water[1] |

| ¹³C NMR (Polysol) | See detailed spectrum data below. |

| Mass Spectrum (Predicted) | [M+H]⁺: 151.08660, [M+Na]⁺: 173.06854[4] |

Detailed Experimental Protocol: Synthesis of 1-methyl-3-phenylurea from Aniline and Methyl Isocyanate

This protocol details the step-by-step procedure for the synthesis of 1-methyl-3-phenylurea.

Materials and Equipment

Reagents:

-

Aniline (C₆H₅NH₂)

-

Methyl isocyanate (CH₃NCO)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Reaction Workflow

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Addition of Methyl Isocyanate: Slowly add methyl isocyanate (1.0-1.1 equivalents) dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain pure 1-methyl-3-phenylurea.

Spectroscopic Characterization Data

The following tables provide detailed spectroscopic data for the characterization of 1-methyl-3-phenylurea.

¹³C NMR Data

Source: SpectraBase[3]

| Chemical Shift (ppm) | Assignment (Predicted) |

| Data not available | C=O (carbonyl) |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | -CH₃ (methyl) |

Note: Specific peak assignments from the experimental spectrum are not provided in the source. The assignments above are based on typical chemical shifts for similar structures.

Expected ¹H NMR and IR Data

The following are predicted spectroscopic data based on the structure of 1-methyl-3-phenylurea and data from analogous compounds.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.0 | Multiplet | 5H | Aromatic protons |

| ~6.5-6.0 | Broad Singlet | 1H | Phenyl-NH |

| ~5.8-5.5 | Broad Singlet | 1H | Methyl-NH |

| ~2.7 | Doublet | 3H | -CH₃ (methyl) |

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 | N-H stretching |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1640-1680 | C=O stretching (Amide I) |

| 1550-1600 | N-H bending (Amide II) |

| 1450-1500 | Aromatic C=C stretch |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Methyl isocyanate is highly toxic and volatile. Handle with extreme caution.

-

Aniline is toxic and can be absorbed through the skin.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol is intended for use by trained research professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The information provided is based on established chemical principles, but results may vary depending on experimental conditions.

References

An In-depth Technical Guide to the Spectroscopic Data of Defenuron

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the herbicide Defenuron (1-methyl-3-phenylurea). Due to the limited availability of experimental spectra for this compound in the public domain, this document presents a combination of predicted data for this compound and experimental data for the closely related compound, Fenuron. This information is intended to serve as a valuable resource for identification, characterization, and method development for this compound and related phenylurea compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

Below is a summary of the mass spectrometry data for Fenuron (1,1-dimethyl-3-phenylurea), a structurally similar compound to this compound, obtained by electron ionization (EI). This data can be used as a reference for the expected fragmentation of this compound.

Table 1: Mass Spectrometry Data for Fenuron (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 164 | 26% | [M]+ (Molecular Ion) |

| 72 | 100% | [C4H6N]+ |

| 65 | 22% | [C5H5]+ |

| 44 | 25% | [C2H6N]+ |

Data sourced from the NIST WebBook.

Experimental Protocols

A general protocol for obtaining an electron ionization mass spectrum for a small organic molecule like this compound is as follows:

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the analyte (typically less than 1 microgram) is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet or a direct insertion probe.

-

Ionization: The sample molecules in the vapor phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M+).

-

Fragmentation: The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for this compound are presented below.

Data Presentation

Table 2: Predicted ¹H NMR Spectral Data for this compound (1-methyl-3-phenylurea)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.2-7.3 | Multiplet | 2H | Phenyl H (meta) |

| ~7.0 | Multiplet | 1H | Phenyl H (para) |

| ~6.5 | Singlet | 1H | NH (phenyl) |

| ~6.0 | Quartet | 1H | NH (methyl) |

| ~2.8 | Doublet | 3H | Methyl (CH3) |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (1-methyl-3-phenylurea)

| Chemical Shift (ppm) | Assignment |

| ~157 | Carbonyl (C=O) |

| ~140 | Phenyl C (ipso) |

| ~129 | Phenyl C (ortho/meta) |

| ~122 | Phenyl C (para) |

| ~118 | Phenyl C (ortho/meta) |

| ~31 | Methyl (CH3) |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm.

Experimental Protocols

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is optimized by a process called "shimming."

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Data Presentation

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3400 | Medium | N-H stretch | Amide |

| 3000-3100 | Medium | C-H stretch | Aromatic |

| 2800-3000 | Medium | C-H stretch | Aliphatic (Methyl) |

| 1650-1680 | Strong | C=O stretch (Amide I) | Urea |

| 1580-1620 | Medium | C=C stretch | Aromatic |

| 1510-1550 | Medium | N-H bend (Amide II) | Urea |

Experimental Protocols

Protocol 3: Fourier Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition:

-

Place the KBr pellet or the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet/salt plate).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Defenuron: A Comprehensive Technical Guide to its Chemical Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defenuron, systematically known as 1-methyl-3-phenylurea, is a chemical compound that has been historically utilized as an herbicide.[1] As a member of the phenylurea class of herbicides, its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects.[2] This technical guide provides an in-depth overview of the core chemical properties and the solubility profile of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Chemical Properties

This compound is a relatively simple molecule with a molecular weight of 150.18 g/mol .[3] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular formula. Key physical properties such as its melting point, boiling point, and density have been determined, although some values are estimations based on computational models.

| Chemical Identifier | Value | Reference(s) |

| IUPAC Name | 1-methyl-3-phenylurea | [2] |

| Synonyms | N-methyl-N'-phenylurea, Desfenuron | [1] |

| CAS Number | 1007-36-9 | [4] |

| Molecular Formula | C₈H₁₀N₂O | [4] |

| Molecular Weight | 150.18 g/mol | [3] |

| Physical Property | Value | Reference(s) |

| Melting Point | 150-155 °C | [3] |

| Boiling Point | 271.72 °C (estimated) | [3] |

| Density | 1.1392 g/cm³ (estimated) | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in various scientific and industrial applications, including drug development and environmental fate studies. The solubility of this compound has been investigated in aqueous and organic solvents. There are some discrepancies in the reported aqueous solubility, with qualitative statements ranging from "highly water-soluble"[1] to "less soluble in water,"[4] and a quantitative value of 740 g/L at 45 °C.[3] This high quantitative value may represent solubility under specific non-standard conditions. It is generally understood to have moderate solubility in polar organic solvents.

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 740 g/L | 45 °C | [3] |

| Ethanol | Moderately Soluble | Not Specified | [4] |

| Acetone | Moderately Soluble | [4][5][6][7] | |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Not Specified | [8][9][10][11] |

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[12][13] The following protocol is a standard procedure that can be employed to determine the solubility of this compound in various solvents.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its herbicidal and insecticidal effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and death of the target organism. While the precise interactions of phenylurea herbicides with the active site of AChE are a subject of ongoing research, the general mechanism involves the binding of the inhibitor to the enzyme's active site, preventing the substrate (ACh) from binding and being hydrolyzed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. 1-METHYL-3-PHENYLUREA CAS#: 1007-36-9 [amp.chemicalbook.com]

- 4. CAS 1007-36-9: 1-Methyl-3-phenylurea | CymitQuimica [cymitquimica.com]

- 5. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetone - Wikipedia [en.wikipedia.org]

- 7. Acetone (USP/NF, BP, EP, IP) Pharma Grade by Purosolv [purosolv.com]

- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. gchemglobal.com [gchemglobal.com]

- 12. enamine.net [enamine.net]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Unraveling the Ambiguity: The Disputed Mechanism of Action of Defenuron

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary: An in-depth investigation into the mechanism of action of Defenuron reveals significant conflicting information within publicly available scientific and regulatory databases. While the user request specified a technical guide on this compound's effect on acetylcholinesterase, the preponderance of evidence suggests this is not its primary mode of action. This document addresses this discrepancy, presents the available evidence, and provides a comprehensive guide to the mechanism of a well-established class of acetylcholinesterase inhibitors as an illustrative template.

The Conundrum of this compound's Primary Target

This compound (CAS No. 1007-36-9), chemically known as 1-methyl-3-phenylurea, is listed in multiple sources with contradictory mechanisms of action. A thorough review of available literature and databases indicates two conflicting primary modes of action:

-

Inhibition of Photosynthesis: The majority of authoritative sources classify this compound as an obsolete phenylurea herbicide.[1][2] Phenylurea herbicides are well-documented inhibitors of photosynthesis at Photosystem II (PSII).[3][4][5] They act by binding to the D1 quinone-binding protein in the PSII complex, which blocks electron transport and ultimately leads to the death of the plant.[2] This mode of action is consistent for other phenylurea compounds like Diuron.[3][6]

A Template for Analysis: Mechanism of Action of Organophosphates on Acetylcholinesterase

To fulfill the structural and content requirements of the user's request, the following sections provide a detailed technical guide on the mechanism of action of a well-established class of acetylcholinesterase inhibitors: Organophosphates . This can serve as a template for how such a guide for this compound could be constructed if sufficient and reliable data were available.

Introduction to Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system of insects and vertebrates.[13] It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of acetylcholine receptors, which can lead to paralysis and death.[5] Organophosphates are a major class of insecticides that act as irreversible inhibitors of AChE.[5]

Molecular Mechanism of Organophosphate Inhibition

The active site of acetylcholinesterase contains two main subsites: an anionic site that binds the quaternary amine of acetylcholine and an esteratic site containing a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues.[5] The inhibition of AChE by organophosphates occurs through the phosphorylation of the serine residue in the esteratic site.[5] This forms a stable, covalent bond that is very slow to hydrolyze, leading to effectively irreversible inhibition of the enzyme.[5]

Below is a diagram illustrating the signaling pathway of acetylcholine at a synapse and the inhibitory action of organophosphates.

Quantitative Data on Acetylcholinesterase Inhibition

The potency of an acetylcholinesterase inhibitor is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table is a template for presenting such quantitative data.

| Compound | Target Organism | AChE Source | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Data for this compound would be placed here if available | |||||

| Organophosphate X | Spodoptera litura | Brain homogenate | 0.5 | 0.1 | Irreversible |

| Organophosphate Y | Musca domestica | Recombinant | 1.2 | 0.3 | Irreversible |

| Carbamate Z | Apis mellifera | Head homogenate | 5.8 | 1.5 | Reversible |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are example protocols for key experiments used to study acetylcholinesterase inhibitors.

This spectrophotometric assay is widely used to measure AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel, human erythrocytes, or insect source)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (e.g., organophosphate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of the enzyme, ATCI, and DTNB in the phosphate buffer.

-

Add 20 µL of various concentrations of the inhibitor solution to the wells of the microplate.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for this experimental protocol is visualized below.

To determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki), kinetic studies are performed.

Procedure:

-

Perform the AChE activity assay as described above.

-

For each fixed concentration of the inhibitor, vary the concentration of the substrate (ATCI).

-

Measure the initial reaction rates (V) for each substrate concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]).

-

Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the inhibition type.

-

Calculate the Ki value using the appropriate equations for the determined type of inhibition.

The logical relationship for determining the type of inhibition from kinetic data is shown below.

Final Remarks

While the requested in-depth guide on the mechanism of action of this compound on acetylcholinesterase could not be provided due to conflicting and insufficient data, this document clarifies the current understanding of this compound's likely mode of action. Furthermore, the provided template for organophosphate inhibitors offers a comprehensive framework for the analysis and presentation of data related to acetylcholinesterase inhibition, which should be of value to researchers, scientists, and drug development professionals in this field. Further primary research is required to definitively elucidate the mechanism of action of this compound.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 4. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. Inactivation of acetylcholinesterase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase inhibition by 1-methyl-4-phenylpyridinium ion, a bioactivated metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

Neurotoxic Effects of Phenylurea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea compounds, a class of chemicals widely used as herbicides, are increasingly being studied for their potential off-target effects on the nervous system. This technical guide provides a comprehensive overview of the neurotoxic effects of this class of compounds, with a particular focus on representative molecules such as Linuron (B1675549) and Diuron (B1670789). Due to a lack of specific neurotoxicity data for the obsolete herbicide Defenuron, this document extrapolates potential effects based on the broader class. The primary neurotoxic mechanisms identified include endocrine disruption through interference with monoamine G-protein coupled receptors in the neurohypophysis and impairment of neurotransmitter biosynthesis. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Phenylurea herbicides have a long history of use in agriculture for the control of broadleaf and grassy weeds. Their primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[1] However, their environmental persistence and the potential for unintended biological effects in non-target organisms have raised concerns.[1] Evidence suggests that some phenylurea compounds can exert neurotoxic effects, posing a potential risk to animal and human health.[2] These effects can manifest as disruptions in the endocrine and nervous systems, even at sub-lethal concentrations.[3]

This guide focuses on the neurotoxic properties of phenylurea compounds, using data from the well-studied herbicides Linuron and Diuron as primary examples. While the target compound of this guide is this compound (1-methyl-3-phenylurea), a notable gap exists in the scientific literature regarding its specific neurotoxic profile.[4][5][6] Therefore, this document will address the neurotoxicity of the phenylurea class as a whole, with the understanding that structurally similar compounds like this compound may exhibit comparable effects.

Mechanisms of Neurotoxicity

The neurotoxic effects of phenylurea compounds appear to be multifactorial, with two primary mechanisms emerging from the current body of research: endocrine disruption via interference with monoamine signaling and impairment of neurotransmitter biosynthesis.

Endocrine Disruption in the Neurohypophysis

Phenylurea compounds have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with the function of the neurohypophysis, the posterior lobe of the pituitary gland responsible for storing and releasing oxytocin (B344502) and vasopressin. Studies on isolated neurohypophysis cell cultures have shown that phenylureas such as phenuron, monuron, and diuron can modify the monoamine-activated release of these hormones. This interference is thought to occur through the disruption of monoamine receptors, which are G-protein coupled receptors (GPCRs). The binding of monoamines (e.g., epinephrine, norepinephrine, serotonin, dopamine) to their respective GPCRs initiates a signaling cascade, often involving cAMP-mediated mechanisms, that leads to hormone exocytosis. Phenylurea compounds can modulate this process, altering the normal hormonal response to monoamine stimulation.

dot

Caption: Phenylurea interference with monoamine GPCR signaling.

Impairment of Neurotransmitter Biosynthesis

Certain phenylurea compounds have been shown to affect the production of key neurotransmitters. Studies using zebrafish larvae have demonstrated that exposure to linuron leads to a dose-dependent decrease in locomotor activity.[7] This behavioral change is correlated with a reduction in the mRNA levels of gad1b and th1, genes that encode for rate-limiting enzymes in the synthesis of GABA and dopamine, respectively.[7] This suggests that linuron's neurotoxicity may be, in part, due to its ability to disrupt the normal development and function of dopaminergic and GABAergic neuronal systems.

Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data on the neurotoxic and related cytotoxic effects of select phenylurea compounds. It is important to note that data for this compound is not available in the reviewed literature.

Table 1: In Vitro Cytotoxicity and Enzyme Inhibition Data for Phenylurea Compounds

| Compound | Test System | Endpoint | Value | Reference |

| Linuron | N27 Rat Dopaminergic Neurons | Cytotoxicity (IC50) | ~60.8 µM | [2] |

| Linuron | Bacillus sp. | Bacterial Growth Inhibition (IC50) | 74 µM | [8][9] |

| Linuron | Bacillus sp. | NADH-supported Respiration (IC50) | 98 µM | [8][9] |

| Diuron | Zebrafish Larvae | Acetylcholinesterase (AChE) Inhibition | 3.000 mg/L | [10] |

Table 2: In Vivo Neurotoxic Effects of Phenylurea Compounds

| Compound | Test System | Endpoint | Concentration | Effect | Reference |

| Linuron | Zebrafish Larvae (7 dpf) | Locomotor Activity | As low as 1.25 µM | Hypoactivity | [7] |

| Linuron | Zebrafish Larvae (7 dpf) | Gene Expression (gad1b mRNA) | 0.625 - 5 µM | Concentration-dependent reduction (p=0.019) | [7] |

| Linuron | Zebrafish Larvae (7 dpf) | Gene Expression (th1 mRNA) | 0.625 - 5 µM | Decreasing trend | [7] |

| Diuron | Zebrafish Embryos | Developmental Toxicity (LOEC) | 0.012 mg/L | Adverse effects | [10] |

| Isoproturon | Male Mice | Spontaneous & Forced Locomotor Activity | 0.5, 1.0, 2.0 g/kg (oral) | Reduction at higher doses | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the neurotoxicity of phenylurea compounds.

Zebrafish Locomotor Activity Assay

This assay is used to assess the effects of chemical exposure on the motor behavior of zebrafish larvae.

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos at approximately 6 hours post-fertilization (hpf) are exposed to a range of concentrations of the test compound (e.g., linuron at 0.625, 1.25, 2.5, 5, and 10 µM) or a control medium. The exposure period typically lasts for up to 7 days post-fertilization (dpf).[7]

-

Behavioral Analysis: At 7 dpf, individual larvae are placed in a multi-well plate and their movement is tracked using an automated system. A Visual Motor Response (VMR) test is often employed, which involves alternating periods of light and dark to elicit behavioral responses.[7]

-

Data Collection: Parameters such as total distance moved, velocity, and periods of activity versus inactivity are recorded and analyzed to identify dose-dependent effects on locomotor behavior.[7]

dot

Caption: Workflow for the zebrafish locomotor activity assay.

Gene Expression Analysis via Quantitative PCR (qPCR)

This method is used to quantify the expression levels of specific genes of interest, such as those involved in neurotransmitter synthesis.

-

Sample Preparation: RNA is isolated from pooled zebrafish larvae (e.g., 10 larvae per sample) at a specific developmental stage (e.g., 7 dpf) following exposure to the test compound.[11][12]

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[11][12]

-

qPCR Reaction: The cDNA is then used as a template in a qPCR reaction with primers specific to the target genes (e.g., gad1b, th1) and a reference gene (e.g., ef1a) for normalization. The reaction contains a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for the quantification of DNA amplification in real-time.[11][12]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, which compares the expression in the treated group to the control group after normalization to the reference gene.[7]

Neurohypophysis Cell Culture and Hormone Release Assay

This in vitro assay assesses the direct effects of compounds on hormone release from neurosecretory cells.

-

Cell Culture Preparation: Neurohypophysis tissue is dissected and dissociated into single cells using enzymatic (e.g., trypsin, collagenase) and mechanical methods. The cells are then cultured to form a primary cell line.

-

Experimental Protocol:

-

The basal levels of hormone release (oxytocin and vasopressin) are determined in the culture supernatant as a control.

-

Cells are stimulated with a monoamine agonist (e.g., epinephrine, norepinephrine, serotonin, histamine, or dopamine) at a specific concentration (e.g., 10⁻⁶ M for 30 minutes) to induce hormone release.

-

In parallel experiments, cells are pre-incubated with a phenylurea compound (e.g., 10⁻⁶ M for 60 minutes) before the addition of the monoamine agonist.

-

The concentration of oxytocin and vasopressin in the supernatant is measured using a sensitive immunoassay, such as a radioimmunoassay (RIA).

-

-

Data Analysis: The hormone levels in the phenylurea-treated groups are compared to the monoamine-only treated group to determine the modulatory effect of the phenylurea compound on hormone release.

Structure-Activity Relationships

The neurotoxic effects of phenylurea compounds are likely influenced by their chemical structure. While comprehensive structure-activity relationship (SAR) studies for neurotoxicity are limited, it is understood that the nature and position of substituents on the phenyl ring and the urea (B33335) moiety can significantly alter the biological activity of these compounds.[13] For instance, the number and type of halogen substitutions on the phenyl ring can affect the compound's lipophilicity and its ability to interact with biological targets. Further research is needed to elucidate the specific structural features that govern the neurotoxicity of this class of compounds.

Conclusion and Future Directions

The available evidence indicates that phenylurea compounds, such as linuron and diuron, can exert neurotoxic effects through mechanisms that include endocrine disruption and impairment of neurotransmitter biosynthesis. These effects have been observed in vitro and in vivo, highlighting the need for a thorough evaluation of the neurotoxic potential of this class of chemicals.

A significant knowledge gap remains concerning the neurotoxicity of this compound. Given its structural similarity to other neurotoxic phenylureas, it is plausible that this compound could exhibit similar adverse effects on the nervous system. Therefore, future research should prioritize the investigation of this compound's neurotoxic profile.

Furthermore, more detailed mechanistic studies are required to fully understand the interactions between phenylurea compounds and their neuronal targets. This includes identifying the specific monoamine receptor subtypes involved, characterizing the downstream signaling consequences, and elucidating the precise mechanisms by which these compounds affect neurotransmitter synthesis. A deeper understanding of the structure-activity relationships will also be crucial for predicting the neurotoxic potential of other phenylurea derivatives and for the development of safer alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity of the herbicide linuron as assessed by bacterial and mitochondrial model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of diuron and two of its metabolites in biochemical markers and behavior of zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diacomp.org [diacomp.org]

- 12. Quantitative PCR analysis to assess gene expression changes in hyperglycemic larval zebrafish protocol v1 [protocols.io]

- 13. researchgate.net [researchgate.net]

Defenuron: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

Disclaimer: Defenuron is an obsolete herbicide, and as such, specific experimental data on its environmental fate is scarce in publicly available literature. This guide synthesizes the known information about this compound and leverages data from structurally similar phenylurea herbicides, such as Fenuron and Monuron, to provide a comprehensive overview of its likely environmental behavior and degradation pathways. It is crucial to note that while the degradation mechanisms are expected to be similar, the specific rates and products may vary.

Introduction

This compound, chemically known as 1-methyl-3-phenylurea, is a defunct herbicide formerly used for the control of grasses and broad-leaved weeds.[1] As a member of the phenylurea class of herbicides, its mode of action is the inhibition of photosynthesis at photosystem II.[2][3] Understanding the environmental fate of such compounds is critical for assessing their potential impact on ecosystems. This technical guide provides a detailed examination of the expected environmental persistence, mobility, and degradation pathways of this compound through hydrolysis, photolysis, and biodegradation.

Chemical Structure and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methyl-3-phenylurea | [1] |

| Synonyms | N-methyl-N'-phenylurea, Desfenuron | [1] |

| CAS Number | 1007-36-9 | [1] |

| Chemical Formula | C₈H₁₀N₂O | [1] |

| Molar Mass | 150.181 g·mol⁻¹ | [1] |

| Water Solubility | Highly soluble | [1] |

Environmental Fate

The environmental behavior of a pesticide is governed by a combination of its chemical properties and the characteristics of the receiving environment. For this compound, its high water solubility suggests a potential for mobility in the environment.[1]

Mobility in Soil

Due to its high water solubility, this compound is expected to have a high potential for leaching in soil, similar to other phenylurea herbicides like Fenuron and Monuron.[1][3][4] The extent of leaching is influenced by soil type, organic matter content, and rainfall or irrigation intensity. Phenylurea herbicides generally exhibit low to moderate adsorption to soil particles, further contributing to their mobility.

Persistence in the Environment

The persistence of phenylurea herbicides in the soil can vary significantly, with reported half-lives ranging from less than 30 to over 166 days for compounds like Monuron.[5] Fenuron is considered moderately persistent in soil systems.[3] Given these analogs, this compound is also anticipated to exhibit moderate persistence in the environment. The primary routes of dissipation are microbial degradation, and to a lesser extent, photolysis and hydrolysis.[5][6]

Degradation Pathways

The degradation of phenylurea herbicides proceeds through biotic and abiotic pathways, leading to the formation of various transformation products.

Biodegradation

Microbial degradation is the principal mechanism for the breakdown of phenylurea herbicides in soil and aquatic environments.[6][7] The degradation process is initiated by two main pathways:

-

N-Demethylation: The stepwise removal of the methyl group from the urea (B33335) side chain.

-

Hydrolysis: The cleavage of the urea bridge to form aniline (B41778) and a corresponding urea derivative.

For this compound, the primary biodegradation steps are expected to involve the removal of the single methyl group to form phenylurea, followed by the hydrolysis of the urea bond to yield aniline and methylamine. Aniline can be further degraded by microorganisms.

Caption: Postulated microbial degradation pathway of this compound.

Photodegradation

Phenylurea herbicides can undergo photodegradation when exposed to sunlight, particularly on soil surfaces and in clear water.[2][5] The photochemical reactions for this class of compounds can be complex and may include:[2][5]

-

Photooxidation: Oxidation of the methyl group.

-

Photorearrangement: Intramolecular rearrangement, similar to a photo-Fries rearrangement.

-

Photohydrolysis: Hydrolysis of the urea linkage.

For this compound, photolysis could lead to the formation of phenylurea and other oxidized products. The rate and extent of photodegradation are influenced by factors such as light intensity, wavelength, and the presence of photosensitizing substances in the environment.

Caption: Potential photodegradation pathways of this compound.

Hydrolysis

The chemical hydrolysis of phenylurea herbicides is generally a slow process at neutral pH.[8] The rate of hydrolysis is significantly influenced by pH, with increased degradation under acidic or alkaline conditions.[9][10] The hydrolysis of the urea bond in this compound would result in the formation of aniline and methylamine.

Experimental Protocols for Degradation Studies

The following sections outline generalized experimental protocols for assessing the degradation of a phenylurea herbicide like this compound. These are based on standard methodologies for pesticide environmental fate studies.

Hydrolysis Study Protocol

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution in sterile, sealed containers.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at predetermined time intervals.

-

Analyze the concentration of this compound and potential degradation products (e.g., aniline) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[11][12]

-

Calculate the hydrolysis rate constant and half-life (DT₅₀) at each pH.

Caption: Experimental workflow for a hydrolysis study.

Photolysis Study Protocol

Objective: To determine the rate of photodegradation of this compound in aqueous solution.

Methodology:

-

Prepare an aqueous solution of this compound of known concentration.

-

Place the solution in quartz tubes or other UV-transparent vessels.

-

Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Run a parallel set of samples in the dark as a control to account for any non-photolytic degradation.

-

Collect samples at regular intervals.

-

Analyze the concentration of this compound using HPLC.

-

Determine the photodegradation rate constant and half-life.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Fenuron [sitem.herts.ac.uk]

- 4. Monuron [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pub.geus.dk [pub.geus.dk]

- 8. Monuron | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. benchchem.com [benchchem.com]

Toxicological Profile of Defenuron on Non-Target Organisms: An Overview

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Defenuron is an obsolete urea (B33335) herbicide, and as such, publicly available toxicological data on its effects on non-target organisms is limited. This guide summarizes the available information and highlights the significant data gaps.

Introduction

This compound (1-methyl-3-phenylurea) is a herbicide that was previously used to control grasses and broad-leaved weeds.[1] As a member of the phenylurea class of herbicides, its primary mode of action in target plants is the inhibition of photosynthesis. While its use has been discontinued, understanding its potential impact on non-target organisms remains relevant for environmental risk assessment and the study of obsolete pesticides. This document provides a concise overview of the known toxicological profile of this compound on various non-target organisms, based on the limited available data.

Data Presentation: Summary of Toxicological Effects

Due to the scarcity of quantitative data, the following table summarizes the qualitative toxicological information available for this compound on non-target organisms.

| Organism Group | Species | Endpoint | Observed Effect/Toxicity Level | Citation |

| Fish | Not specified | Acute Toxicity | Low toxicity | [1][2] |

| Birds | Japanese Quail (Coturnix coturnix japonica) | General Health Hazard | Does not pose a significant health hazard | [1] |

| Japanese Quail (Coturnix coturnix japonica) | Development and Protein Levels | Effects observed (details not specified) | [1] | |

| Mammals | Not specified | General Health Hazard | Does not pose a significant health hazard | [1] |

| General | Not specified | Genotoxicity | Moderate alert for genotoxicity, but with significant data missing | [2] |

Experimental Protocols

Signaling Pathways and Mechanisms of Action in Non-Target Organisms

There is no specific information available in the reviewed literature regarding the signaling pathways or precise mechanisms of toxic action of this compound in non-target organisms. As a urea herbicide, its primary target in plants is the photosystem II (PSII) complex. While this target is specific to photosynthetic organisms, high concentrations of some herbicides can have secondary, non-specific effects on other organisms. However, without dedicated research on this compound, any discussion of its mechanism of toxicity in non-target animals would be speculative.

Logical Relationships and Data Gaps

The available information on this compound's toxicology in non-target organisms is sparse and largely qualitative. The following diagram illustrates the logical flow of the current understanding and highlights the significant knowledge gaps.

References

Defenuron as a potential tool compound in neurobiology research

Despite a comprehensive search of available scientific literature, the compound "defenuron" does not appear to be a recognized or studied substance within the field of neurobiology. As a result, there is currently no available data on its mechanism of action, relevant signaling pathways, or established experimental protocols for its use as a tool compound in neuroscience research.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways using Graphviz, cannot be fulfilled without foundational research on the compound's biological activity.

For researchers, scientists, and drug development professionals interested in exploring novel tool compounds, the absence of "this compound" in the existing literature suggests several possibilities:

-

A Novel or Obscure Compound: this compound may be a very new or proprietary compound that has not yet been described in published scientific studies.

-

Alternative Nomenclature: The compound might be known by a different chemical name, internal code, or as part of a larger class of compounds that has been studied.

-

A Misspelling or Error: It is possible that "this compound" is a misspelling of a different, established neurobiological tool compound.

Recommended Next Steps

Given the current lack of information, we recommend the following actions for those interested in the potential neurobiological applications of a compound referred to as "this compound":

-

Verify the Compound's Identity: Double-check the spelling and consider any alternative names or identifiers for the compound. If the compound was obtained from a specific source, consulting their documentation is advised.

-

Explore Established Tool Compounds: For immediate research needs, we recommend focusing on well-characterized tool compounds in neurobiology. Examples of such compounds with extensive research data include:

-

Tetrodotoxin (TTX): A potent voltage-gated sodium channel blocker, crucial for studying action potentials.

-

Bicuculline: A competitive antagonist of GABA-A receptors, widely used to study inhibitory neurotransmission.

-

NMDA and AMPA: Agonists for their respective glutamate (B1630785) receptor subtypes, essential for investigating excitatory synaptic transmission and plasticity.

-

-

Initiate Preliminary In Vitro Studies: If "this compound" is a novel compound of interest, a logical first step would be to conduct preliminary in vitro screening assays to determine its basic pharmacological profile. This could include binding assays against a panel of common CNS receptors and ion channels, as well as cellular assays to assess effects on neuronal viability and signaling.

Until such foundational research is conducted and published, "this compound" remains an unknown quantity in the landscape of neurobiology research tools. The scientific community awaits initial studies to elucidate its potential role and mechanism of action within the nervous system.

An In-depth Technical Guide on the Long-Term Ecological Impact of Diflubenzuron

Introduction

Diflubenzuron (B1670561) is a benzoylphenylurea-based insecticide and acaricide that functions as an insect growth regulator (IGR).[1][2] Its primary mechanism of action is the inhibition of chitin (B13524) synthesis, a crucial component of the arthropod exoskeleton.[3] This disruption interferes with the molting process, leading to the death of larval stages.[3][4] Diflubenzuron is primarily a stomach poison, with intoxication occurring mainly through ingestion, though it also has contact activity.[1][2] It is used to control a wide range of leaf-eating insect larvae in agriculture, forestry (e.g., gypsy moths), and for mosquito control in standing water.[2][5]

Environmental Fate and Persistence

The long-term ecological impact of a pesticide is fundamentally linked to its persistence and behavior in the environment. Diflubenzuron is considered relatively non-persistent and immobile under typical conditions, with biodegradation being the primary route of dissipation.[5]

Persistence in Soil and Water

Diflubenzuron's persistence varies significantly with environmental conditions such as microbial activity, pH, and particle size.[1]

-

Soil: The primary dissipation route in soil is microbial degradation.[5] It is generally non-persistent, with reported half-lives of a few days.[1] The compound tends to be immobilized in the top 10 cm of soil, making it unlikely to leach into groundwater.[1]

-

Water: Degradation in water is influenced by pH, temperature, and microbial activity.[1] Hydrolysis is pH-dependent, being more rapid in alkaline conditions.[6] In field studies, diflubenzuron typically dissipates from the water column within a few days, often partitioning to sediment where it may persist for a longer duration.[1]

Data Presentation: Environmental Half-Life of Diflubenzuron

The following table summarizes the quantitative data on the environmental half-life of diflubenzuron under various conditions.

| Matrix | Condition | Half-Life | Reference |

| Soil | Aerobic Metabolism | 2.2 to 6.2 days | |

| Soil | Anaerobic Metabolism | 2 to 14 days | |

| Soil | Photolysis | 144 days | |

| Water | Aquatic Field Dissipation | 2 to 6 days | |

| Water | Aerobic Aquatic Metabolism | 3.7 to 26 days | |

| Water | Anaerobic Aquatic Metabolism | 34 days | |

| Water | Hydrolysis (pH 5) | 187 to 433 days | |

| Water | Hydrolysis (pH 7) | 117 to 247 days | |

| Water | Hydrolysis (pH 9) | 32.5 to 44 days | |

| Water | Aqueous Photolysis (12h light/dark) | 80 days |

Degradation Pathway

The degradation of diflubenzuron in both soil and water primarily occurs via hydrolysis, breaking the urea (B33335) bridge.[1] This process yields two major metabolites: 4-chlorophenylurea (B1664162) (CPU) and 2,6-difluorobenzoic acid (DFBA).[3] CPU can be further degraded to 4-chloroaniline (B138754) (PCA).[3]

References

Unraveling the Genotoxic Profile of Diflubenzuron and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflubenzuron (DFB), a benzoylurea (B1208200) insecticide, is widely utilized for pest control. Its mechanism of action involves the inhibition of chitin (B13524) synthesis in insects. However, concerns regarding its potential genotoxicity and the toxicological profiles of its metabolites necessitate a thorough investigation. This technical guide provides an in-depth analysis of the genotoxicity of Diflubenzuron and its primary metabolites: 4-chloroaniline (B138754) (PCA), 4-chlorophenylurea (B1664162) (CPU), and 2,6-difluorobenzoic acid (DFBA). This document summarizes key quantitative data from pivotal studies, details experimental methodologies for crucial genotoxicity assays, and visualizes the metabolic pathway and proposed mechanisms of genotoxicity through signaling pathway diagrams.

Introduction to Diflubenzuron and Its Metabolism

Diflubenzuron is a potent insect growth regulator that interferes with the larval molting process.[1] Following administration, DFB is metabolized in vivo, leading to the formation of several metabolites. The primary metabolic pathway involves the cleavage of the urea (B33335) bridge, resulting in the formation of 4-chloroaniline (PCA), 4-chlorophenylurea (CPU), and 2,6-difluorobenzoic acid (DFBA). Understanding the genotoxic potential of both the parent compound and these metabolites is crucial for a comprehensive risk assessment.

Genotoxicity of Diflubenzuron

In vivo studies have demonstrated that Diflubenzuron exhibits genotoxic and mutagenic effects in a dose-dependent manner. The primary assays used to evaluate these effects are the comet assay (single-cell gel electrophoresis) and the micronucleus test.

Data Presentation

The following tables summarize the quantitative data from a key study by de Barros et al. (2013) investigating the genotoxicity of Diflubenzuron in the peripheral blood of mice.[2]

Table 1: Comet Assay Results for Diflubenzuron in Mouse Peripheral Blood

| Treatment Group | Dose (mg/kg) | Comet Frequency (%) |

| Negative Control | 0 | 15.2 ± 2.5 |

| Diflubenzuron | 0.3 | 38.6 ± 4.1 |

| Diflubenzuron | 1.0 | 59.8 ± 5.3 |

| Diflubenzuron | 3.0 | 85.4 ± 3.7 |

| Positive Control | Cyclophosphamide | 92.6 ± 2.1 |

| Statistically significant increase compared to the negative control (p < 0.05). |

Table 2: Micronucleus Test Results for Diflubenzuron in Mouse Peripheral Blood

| Treatment Group | Dose (mg/kg) | Micronucleated Cells / 2000 Cells (24h) | Micronucleated Cells / 2000 Cells (48h) | Micronucleated Cells / 2000 Cells (72h) |

| Negative Control | 0 | 2.8 ± 0.8 | 3.1 ± 0.7 | 2.9 ± 0.6 |

| Diflubenzuron | 0.3 | 7.2 ± 1.1 | 8.9 ± 1.3 | 7.5 ± 1.0 |

| Diflubenzuron | 1.0 | 11.5 ± 1.5 | 13.2 ± 1.8 | 10.8 ± 1.4 |

| Diflubenzuron | 3.0 | 18.9 ± 2.1 | 22.4 ± 2.5 | 17.6 ± 1.9 |

| Positive Control | Cyclophosphamide | 25.4 ± 2.3 | 28.1 ± 2.6 | 24.9 ± 2.2 |

| Statistically significant increase compared to the negative control (p < 0.05). |

Genotoxicity of Diflubenzuron Metabolites

The genotoxic profiles of Diflubenzuron's metabolites are less characterized than the parent compound.

-

4-Chlorophenylurea (CPU): There is a significant lack of publicly available data on the genotoxicity of 4-chlorophenylurea. Further investigation is required to characterize its potential to induce genetic damage.

-

2,6-Difluorobenzoic Acid (DFBA): Limited data suggests that DFBA was tested in a Salmonella typhimurium mutation assay at a concentration of 1 mg/plate.[4] However, the results of this study (positive or negative) are not specified in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are standardized protocols for the key assays mentioned, with specific parameters from the de Barros et al. (2013) study where available.[2]

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This assay detects DNA single- and double-strand breaks and alkali-labile sites in individual cells.

Protocol based on de Barros et al. (2013):

-

Animal Treatment: Male Swiss mice were treated by gavage with DFB at doses of 0.3, 1.0, and 3.0 mg/kg. A negative control group received the vehicle, and a positive control group received cyclophosphamide.

-

Sample Collection: Peripheral blood was collected 24 hours after treatment.

-

Slide Preparation: 10 µL of blood was mixed with 120 µL of 0.5% low-melting-point agarose and spread on a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 2 hours.

-

Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding. Electrophoresis was then carried out for 20 minutes at 25 V and 300 mA.

-

Neutralization and Staining: Slides were neutralized with 0.4 M Tris buffer (pH 7.5) and stained with ethidium bromide (20 µg/mL).

-

Analysis: 100 cells per animal were analyzed using a fluorescence microscope. The percentage of comets was determined.

In Vivo Micronucleus Test

This assay detects chromosomal damage or damage to the mitotic apparatus, which results in the formation of micronuclei in erythrocytes.

Protocol based on de Barros et al. (2013):

-

Animal Treatment: Same as for the comet assay.

-

Sample Collection: A drop of peripheral blood was collected from the tail vein at 24, 48, and 72 hours after treatment.

-

Smear Preparation: Blood smears were prepared on clean microscope slides and air-dried.

-

Fixation and Staining: The smears were fixed in absolute methanol (B129727) for 10 minutes and stained with a solution of Giemsa and phosphate (B84403) buffer (pH 6.8).

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) was determined by scoring 2000 polychromatic erythrocytes (PCEs) per animal.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

General Protocol:

-

Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

-

Plating: The mixture is plated on minimal glucose agar (B569324) plates that lack histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mechanism of Genotoxicity

The genotoxicity of Diflubenzuron is likely mediated through the induction of oxidative stress. Exposure to DFB has been shown to increase the production of reactive oxygen species (ROS).[5][6] Elevated ROS levels can lead to DNA damage, including strand breaks and oxidative base modifications.

Furthermore, DFB has been found to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. It can attenuate the phosphorylation of pro-survival kinases such as AKT and ERK1/2, while facilitating the phosphorylation of stress-activated kinases like JNK and c-Jun.[5] The activation of the JNK/p38 MAPK pathway is a known response to cellular stress, including oxidative stress, and is often linked to the induction of apoptosis.

Conclusion

The available evidence strongly indicates that Diflubenzuron possesses genotoxic and mutagenic properties, likely mediated through the induction of oxidative stress and the subsequent modulation of critical cellular signaling pathways. In vivo studies in mice have demonstrated a clear dose-dependent increase in DNA damage and micronuclei formation in peripheral blood cells.

Of its metabolites, 4-chloroaniline is a known genotoxic agent, though more specific quantitative data needs to be compiled. The genotoxicity of 4-chlorophenylurea and 2,6-difluorobenzoic acid remains largely uncharacterized, highlighting a significant data gap that warrants further investigation for a complete risk assessment of Diflubenzuron.

Researchers and drug development professionals should consider the genotoxic potential of Diflubenzuron and its metabolites in safety and risk assessments. The use of a battery of in vitro and in vivo genotoxicity assays, as detailed in this guide, is essential for a thorough evaluation. Future research should focus on elucidating the precise molecular mechanisms of DFB-induced genotoxicity and on filling the existing data gaps for its metabolites.

References

- 1. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc [chemsrc.com]

- 5. Genotoxic and mutagenic effects of diflubenzuron, an insect growth regulator, on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study investigating the multifaceted toxicity induced by triflumuron insecticide in Allium cepa L - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Toll: Phenylurea Herbicides and Their Influence on Soil Microbial Ecosystems

An In-depth Technical Guide on the Effects of Phenylurea Herbicides, with a Focus on Defenuron Analogs, on Soil Microbial Community Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The application of phenylurea herbicides is a cornerstone of modern agriculture for weed management. However, the unintended consequences of these chemical agents on the delicate and vital soil microbial ecosystem are of growing concern. This technical guide provides a comprehensive analysis of the effects of phenylurea herbicides, using analogs such as diuron (B1670789) and linuron (B1675549) as proxies for the less-studied this compound, on the structure and function of soil microbial communities. Through a synthesis of current research, this document outlines the quantifiable impacts on microbial biomass, diversity, and enzymatic activities. Detailed experimental protocols for assessing these effects are provided, alongside visual representations of degradation pathways and the logical cascade of effects within the soil environment. This guide serves as a critical resource for understanding the ecotoxicological footprint of this important class of herbicides.

Introduction

Soil microorganisms are the engines of terrestrial ecosystems, driving essential processes such as nutrient cycling, organic matter decomposition, and the maintenance of soil structure. The introduction of agrochemicals, particularly herbicides, can exert significant pressure on these microbial communities, leading to shifts in their composition and functional capacity. Phenylurea herbicides, a class of compounds that includes diuron, linuron, and the subject of interest, this compound, function by inhibiting photosynthesis in target weed species. However, their persistence and accumulation in the soil can lead to non-target effects on the soil microbiome.

Due to a lack of specific data on "this compound," this guide will draw upon the extensive research conducted on structurally similar and widely used phenylurea herbicides, namely diuron and linuron, to infer the likely impacts of this compound. This approach provides a robust framework for understanding the potential ecological ramifications of this class of compounds.

Effects on Soil Microbial Community Structure

The structure of a soil microbial community is defined by its composition (the types and relative abundances of different microorganisms) and its diversity (the richness and evenness of species). Phenylurea herbicides have been shown to induce significant alterations in both of these aspects.

Microbial Biomass

Soil microbial biomass, a measure of the total mass of living microorganisms in the soil, is a sensitive indicator of soil health. Studies on phenylurea herbicides have reported varied effects, from transient increases to significant decreases, depending on the herbicide concentration, soil type, and duration of exposure.

A study on the herbicide linuron, for instance, demonstrated a temporal increase in soil microbial biomass at high concentrations, followed by a decline. This initial increase may be attributed to the utilization of the herbicide as a carbon source by a subset of the microbial population, or to the release of nutrients from dying susceptible organisms.

Table 1: Effects of Phenylurea Herbicides on Soil Microbial Biomass

| Herbicide | Concentration | Soil Type | Duration | Effect on Microbial Biomass | Reference |

| Linuron | 100x field rate (266 mg/kg) | Silty-loam luvisol | 7 days | Significant increase | [1] |

| Linuron | 100x field rate (266 mg/kg) | Silty-loam luvisol | 112 days | Returned to control levels | [1] |

| Diuron | Not specified | Not specified | Not specified | Negative effect on microbial population | [2] |

Microbial Diversity and Composition

The diversity of the soil microbial community is crucial for its resilience and functional redundancy. Research has indicated that long-term application of phenylurea herbicides can lead to a decrease in bacterial diversity[3][4].

A study utilizing Denaturing Gradient Gel Electrophoresis (DGGE) of 16S rRNA genes found that soils with a 10-year history of diuron and linuron treatment had significantly different microbial community structures compared to untreated soils[3]. The study also suggested a decrease in bacterial diversity in the herbicide-treated soils[3]. Subsequent sequencing of DGGE bands revealed that some of the most affected bacterial species belonged to uncultivated groups[3]. In linuron-treated soil, there was a noted decrease in the abundance of Proteobacteria and Nitrospirae, while Gemmatimonadetes and Saccharibacteria increased[1].

Table 2: Reported Changes in Soil Microbial Community Composition due to Phenylurea Herbicides

| Herbicide | Method | Key Findings | Reference |

| Diuron, Linuron, Chlorotoluron | DGGE of 16S rRNA genes | Altered microbial community structure; Apparent decrease in bacterial diversity. | [3] |

| Linuron | 16S rRNA gene sequencing | Decrease in Proteobacteria and Nitrospirae; Increase in Gemmatimonadetes and Saccharibacteria. | [1] |

Effects on Soil Microbial Community Function

The functional capacity of the soil microbial community is assessed through various metrics, including soil respiration and the activity of key enzymes involved in nutrient cycling.

Soil Respiration

Soil respiration, the release of carbon dioxide from the soil, is an indicator of overall microbial activity. The application of high doses of linuron has been shown to cause a minor, transient increase in soil respiration[1]. This could be due to the microbial degradation of the herbicide or the decomposition of organisms killed by the herbicide.